molecular formula C13H23N5O2 B13237177 tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

Cat. No.: B13237177
M. Wt: 281.35 g/mol
InChI Key: DFUYEWXPPOQKNO-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a 1,2,4-triazole ring substituted with an aminomethyl group at position 5 and a tert-butyloxycarbonyl (Boc) protective group at the piperidine nitrogen. Its molecular formula is C₁₃H₂₃N₅O₂ (molecular weight: 281.35 g/mol) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows, making it a critical intermediate in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C13H23N5O2

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-4-6-9(18)11-15-10(8-14)16-17-11/h9H,4-8,14H2,1-3H3,(H,15,16,17)

InChI Key

DFUYEWXPPOQKNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NNC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine-1-carboxylate Intermediate

Starting Material:

Key Steps:

Reaction Conditions:

  • Use tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine in an inert solvent like dichloromethane (DCM).
  • Maintain low temperature (~0°C) initially to control the reaction rate and prevent overreaction.

Reaction Scheme:

Piperidine + tert-Butyl chloroformate → tert-Butyl piperidine-1-carboxylate

Notes:

  • The reaction typically proceeds with high yield and selectivity, forming the carbamate ester selectively at the nitrogen atom.

Synthesis of the 1,2,4-Triazole Core with Aminomethyl Substituent

Starting Material:

Key Steps:

Reaction Conditions:

  • Cyclization often occurs under reflux in solvents like acetic acid or ethanol with acid catalysts.
  • The aminomethyl group can be introduced via formaldehyde-mediated Mannich reaction , where formaldehyde reacts with the amino-triazole in the presence of a suitable amine or base.

Reaction Scheme:

1,2,4-Triazole + Formaldehyde + Amine → 5-(Aminomethyl)-1H-1,2,4-triazole

Notes:

  • The selectivity for the 5-position is achieved through regioselective substitution strategies or directing groups.

Coupling of the Triazole with the Piperidine Scaffold

Method:

Potential Approaches:

  • Amide bond formation: Activation of the carboxylate group on the piperidine derivative (e.g., via carbodiimide coupling agents such as EDC or DCC) followed by reaction with the amino-triazole derivative.
  • Click chemistry (CuAAC): If appropriate azide-alkyne functionalities are present, a copper-catalyzed azide-alkyne cycloaddition can be employed to form the triazole linkage.

Reaction Conditions:

  • For amide coupling: Use DCC or EDC in the presence of HOBt or NHS in solvents like DMF or DCM at room temperature.
  • For click chemistry: Use copper sulfate and sodium ascorbate in a mixture of water and tert-butanol or DMF.

Final Functionalization and Purification

  • The aminomethyl group at the 5-position of the triazole can be further modified or protected as needed.
  • Purification is achieved through flash chromatography on silica gel, eluting with appropriate solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol mixtures.

Notes on Reaction Conditions and Optimization

Step Reagents Solvent Temperature Notes
Carbamate formation tert-Butyl chloroformate, triethylamine DCM 0°C to room temp High selectivity for nitrogen
Triazole synthesis Hydrazine derivatives, formamide Ethanol or acetic acid Reflux Regioselective at 5-position
Coupling DCC/EDC, HOBt DMF or DCM Room temp Efficient amidation or click reaction

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the triazole’s nitrogen-rich structure, yielding oxidized derivatives such as triazole N-oxides. This reaction modifies electronic properties, potentially enhancing biological activity.

Reaction Type Conditions Products References
Triazole oxidationKMnO₄, H₂O/EtOH, 60–80°CTriazole N-oxides

Alkylation and Acylation

The aminomethyl (-CH₂NH₂) group participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms secondary amines.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) generates amides, improving metabolic stability.

Reaction Type Reagents Products References
Aminomethyl alkylationCH₃I, K₂CO₃, DMF, 25°CN-Alkylated derivatives
Aminomethyl acylationAcCl, Et₃N, CH₂Cl₂, 0°C→RTN-Acetylated analogs

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is cleaved under acidic conditions (e.g., HCl in dioxane), producing the corresponding carboxylic acid. This reaction is pivotal for generating bioactive intermediates in drug discovery.

Reaction Type Conditions Products References
Ester hydrolysis4M HCl/dioxane, reflux, 6hPiperidine-1-carboxylic acid

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen can undergo substitution reactions. For instance, deprotection of the Boc group (tert-butyloxycarbonyl) via trifluoroacetic acid (TFA) exposes the secondary amine, enabling further functionalization .

Reaction Type Conditions Products References
Boc deprotectionTFA/CH₂Cl₂, 0°C→RT, 2hFree piperidine amine

Cyclization and Heterocycle Formation

The triazole moiety facilitates cyclocondensation reactions. For example, reaction with aldehydes or ketones forms fused heterocyclic systems, expanding structural diversity for medicinal chemistry applications .

Reaction Type Conditions Products References
CyclocondensationRCHO, K₂CO₃, DMF, 80°CFused triazole-piperidine derivatives

Stability and Decomposition

The compound is stable under standard storage conditions but decomposes under extreme pH (>12 or <2) or prolonged exposure to high temperatures (>150°C), generating piperidine and triazole fragments.

Structural and Molecular Data

Property Value References
Molecular formulaC₁₃H₂₃N₅O₂
Molecular weight281.35 g/mol
IUPAC nametert-butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

Scientific Research Applications

tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is a complex organic compound with a unique structure featuring a piperidine ring, a triazole moiety, and a tert-butyl ester functional group. The molecular formula of this compound is C13H23N5O2, and it has a molecular weight of approximately 281.35 . This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for drug development due to its ability to interact with various biological targets.

Potential Applications

  • Medicinal Chemistry: The compound can serve as a scaffold for drug development because of its capacity to interact with various biological targets. The triazole component is known for its antifungal properties, and the piperidine structure may contribute to neuropharmacological effects. Preliminary studies suggest that this compound could interact with specific enzymes or receptors in biological systems, potentially leading to therapeutic applications in treating conditions such as fungal infections or neurological disorders.
  • Versatility: The versatility of this compound makes it an attractive candidate for further research and development.

Related Compounds

Compound NameStructural FeaturesSimilarityUnique Aspects
tert-Butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylateContains piperidine and carboxylateHighLacks triazole ring
tert-Butyl 3-oxo-4-(aminomethyl)pyrrolidine-1-carboxylatePyrrolidine instead of piperidineModerateDifferent ring structure
tert-Butyl 4-(3-amino)phenyl)piperidine-1-carboxylateAminophenyl substitutionModerateDifferent functional group
tert-Butyl (2-bromoethyl)carbamateSimilar backboneLowLacks complex functional groups

Mechanism of Action

The mechanism of action of tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can enhance the compound’s binding affinity .

Comparison with Similar Compounds

Structural and Functional Analysis

Positional Isomerism (Analog 1 vs. Target):
The triazole ring’s position on the piperidine (C2 vs. C3) alters steric accessibility. For example, the C3-substituted analog may exhibit different conformational flexibility, affecting interactions with enzymes or receptors .

Amino vs. Aminomethyl Substitution (Analog 2 vs. Target): The absence of a methylene spacer in Analog 2’s amino group reduces steric bulk and may limit its ability to form hydrogen bonds or participate in secondary interactions. However, the hydrochloride salt improves water solubility, favoring biological assays .

Functional Group Modifications (Analog 3 vs. The hydroxyl group adds polarity, balancing hydrophobicity .

Biological Activity

tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring and a triazole moiety. The compound's molecular formula is C13H23N5O2, with a molecular weight of approximately 281.35 g/mol. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure combines several functional groups that enhance its biological properties:

  • Piperidine Ring : Known for its neuropharmacological effects.
  • Triazole Moiety : Associated with antifungal properties and potential interactions with various biological targets.

Antifungal Properties

Research indicates that the triazole component of the compound is significant for its antifungal activity. Triazoles are well-known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition can lead to the disruption of fungal growth and proliferation.

Neuropharmacological Effects

The piperidine structure may contribute to neuropharmacological activities. Compounds containing piperidine rings have been studied for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.

The mechanism of action for this compound likely involves binding to specific enzymes or receptors. The triazole ring may interact with enzyme active sites or receptor binding domains, influencing their activity and leading to therapeutic effects.

In Vitro Studies

Preliminary studies have demonstrated that this compound can effectively inhibit various biological targets. For instance, in vitro pharmacological screening has shown its potential in blocking NLRP3 inflammasome activity, which is implicated in inflammatory responses and various diseases.

StudyFindings
NLRP3 Inhibition Study The compound demonstrated significant inhibition of pyroptotic cell death in THP-1 cells treated with lipopolysaccharide (LPS) and ATP.
Antifungal Activity Exhibited effective inhibition against fungal strains through enzyme interaction studies.

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Fungal Infections : A study reported that derivatives of triazole compounds showed enhanced antifungal activity against resistant strains.
  • Neurodegenerative Disorders : Research indicated that compounds similar to this compound could modulate neurotransmitter release and improve cognitive function in animal models.

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